![molecular formula C12H11ClN2O2 B2702833 Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate CAS No. 59746-99-5](/img/structure/B2702833.png)
Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate is a chemical compound with the CAS Number: 19141-18-5 . It has a molecular weight of 250.68 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3/b9-8- . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate is a solid compound with a molecular weight of 250.68 . The InChI code provides further information about its molecular structure .Scientific Research Applications
Crystal Packing Interactions
Research has shown that Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate and its derivatives utilize non-traditional interactions in their crystal packing. For instance, Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates a rare N⋯π interaction, forming a zigzag double-ribbon through two C–H⋯N and two C–H⋯O hydrogen bonds. This compound, along with its methoxy derivative, exploits additional nonhydrogen bonding interactions of N⋯π and O⋯π types, contributing to its unique structural assembly (Zhang, Wu, & Zhang, 2011).
Synthesis and Characterization
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate has been synthesized and characterized, showcasing its crystalline structure and bond configurations. Spectrometric identifications including IR, UV, and NMR analyses reveal its enamine tautomerism and hydrogen bonding characteristics (Johnson et al., 2006).
Protective Groups in Polymer Chemistry
The compound has also found application in polymer chemistry as a novel protecting group. For example, 1,1-dimethyl-2-(ethoxymethanamido)ethyl [N-(4-chlorophenyl)amino]methanoate has been synthesized and polymerized, showcasing its potential as an innovative polymeric amino protecting group (Gormanns & Ritter, 1994).
Safety and Hazards
Mechanism of Action
Target of Action
The compound “Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate” contains a chlorophenyl group and a cyano group, which are common in many bioactive compounds . These groups might interact with various biological targets, but without specific studies, it’s hard to identify the primary targets of this compound.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, compounds with these functional groups can form various types of chemical bonds (like hydrogen bonds, ionic bonds, etc.) with their targets, leading to changes in the target’s function .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many compounds with similar functional groups are involved in pathways related to cellular signaling, metabolism, and gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate” would depend on various factors like its solubility, stability, and the presence of specific transporters in the body. Unfortunately, without specific studies, it’s hard to outline these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling to alterations in gene expression .
Action Environment
Environmental factors like temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of “Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate”. For instance, extreme pH values might affect the compound’s structure and therefore its activity .
properties
IUPAC Name |
ethyl (E)-3-(4-chloroanilino)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWSIYWETNCLJO-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=C(C=C1)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.